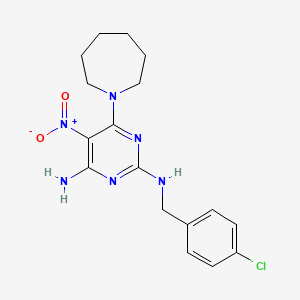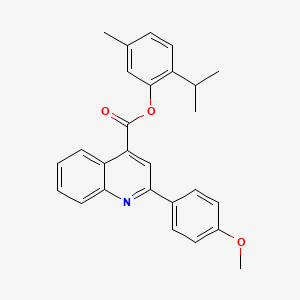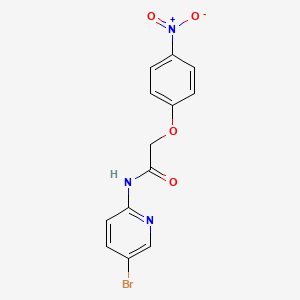
N-(5-bromopyridin-2-yl)-2-(4-nitrophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromopyridin-2-yl)-2-(4-nitrophenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-2-(4-nitrophenoxy)acetamide typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a brominating agent to obtain 5-bromopyridine.
Nitration of Phenol: Phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-nitrophenol.
Formation of Phenoxyacetic Acid: 4-nitrophenol is reacted with chloroacetic acid in the presence of a base to form 2-(4-nitrophenoxy)acetic acid.
Amidation Reaction: Finally, 5-bromopyridine is reacted with 2-(4-nitrophenoxy)acetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-bromopyridin-2-yl)-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Reduction: N-(5-bromopyridin-2-yl)-2-(4-aminophenoxy)acetamide.
Hydrolysis: 5-bromopyridine-2-carboxylic acid and 4-nitrophenol.
Applications De Recherche Scientifique
Medicinal Chemistry: It may serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Research: It can be used as a probe to study biological pathways and interactions.
Material Science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Chemical Synthesis: It can be employed as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of N-(5-bromopyridin-2-yl)-2-(4-nitrophenoxy)acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromopyridine and nitrophenoxy groups may play a role in binding to the target site, while the acetamide linkage provides structural stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-chloropyridin-2-yl)-2-(4-nitrophenoxy)acetamide: Similar structure with a chlorine atom instead of bromine.
N-(5-bromopyridin-2-yl)-2-(4-aminophenoxy)acetamide: Similar structure with an amino group instead of a nitro group.
N-(5-bromopyridin-2-yl)-2-(4-methoxyphenoxy)acetamide: Similar structure with a methoxy group instead of a nitro group.
Uniqueness
N-(5-bromopyridin-2-yl)-2-(4-nitrophenoxy)acetamide is unique due to the presence of both bromopyridine and nitrophenoxy groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups may result in unique biological activity or material properties compared to similar compounds.
Propriétés
Formule moléculaire |
C13H10BrN3O4 |
|---|---|
Poids moléculaire |
352.14 g/mol |
Nom IUPAC |
N-(5-bromopyridin-2-yl)-2-(4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C13H10BrN3O4/c14-9-1-6-12(15-7-9)16-13(18)8-21-11-4-2-10(3-5-11)17(19)20/h1-7H,8H2,(H,15,16,18) |
Clé InChI |
GPGRUHSULQWKMU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)NC2=NC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12463294.png)
![N-(4-acetylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12463295.png)
![1,4-Bis[5-(3,4,5-trimethoxyphenyl)pent-4-en-1-yl]-1,4-diazepane](/img/structure/B12463298.png)
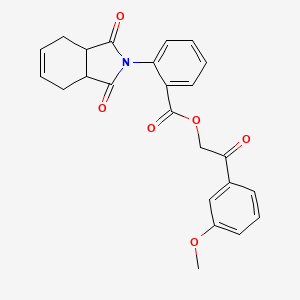
![2-{3-[4-oxo-3-(pyridin-4-yl)-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12463321.png)
![(2E)-N-(2-Aminophenyl)-3-{1-[4-(1-methylpyrazol-4-YL)benzenesulfonyl]pyrrol-3-YL}prop-2-enamide; para-toluene sulfonate](/img/structure/B12463324.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide](/img/structure/B12463332.png)
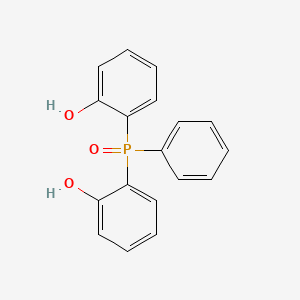
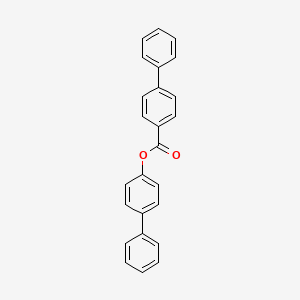
![2-(2,4-Dichlorophenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463347.png)
![2-oxo-2-(thiophen-2-yl)ethyl 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12463363.png)
![(2Z)-3-(4-methoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12463371.png)
